Superior α-Glucosidase Inhibition: 3-Phenylimidazo[1,2-a]pyridine Derivatives vs. Clinical Standard Acarbose
A library of twenty-four 3-phenylimidazo[1,2-a]pyridine derivatives demonstrated consistently potent α-glucosidase inhibition, vastly outperforming the clinical standard acarbose. The entire compound set showed activity in the nanomolar range, a nearly 100-fold improvement over the comparator [1].
| Evidence Dimension | Inhibitory potency against α-glucosidase enzyme |
|---|---|
| Target Compound Data | IC50 = 247.50 – 784.32 nM (range for 24 derivatives) |
| Comparator Or Baseline | Acarbose (standard drug); IC50 = 22,800 nM |
| Quantified Difference | The most potent derivative is ~92-fold more active; the least potent derivative is ~29-fold more active than acarbose. |
| Conditions | In vitro α-glucosidase enzyme inhibition assay |
Why This Matters
This large potency margin over the standard-of-care comparator, driven by the 3-phenylimidazo[1,2-a]pyridine scaffold, provides a strong rationale for selecting this core in antidiabetic drug discovery programs targeting post-prandial hyperglycemia.
- [1] Design, synthesis, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as diverse enzyme inhibitors. J. Iran. Chem. Soc. 22, 797–817 (2025). View Source
